5-Methyl-7-Methoxyisoflavon

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

5-Methyl-7-methoxyisoflavone has been studied for various applications:

Chemistry: Used as a model compound in synthetic organic chemistry.

Biology: Investigated for its potential anabolic effects on muscle tissue.

Industry: Utilized in the formulation of dietary supplements aimed at enhancing muscle mass and recovery.

Biochemische Analyse

Biochemical Properties

5-Methyl-7-methoxyisoflavone is believed to have anabolic properties, which means it can help build muscle and bone mass .

Cellular Effects

In terms of cellular effects, 5-Methyl-7-methoxyisoflavone is thought to have antioxidant and anti-inflammatory properties . It is also believed to prevent muscle breakdown and promote muscle growth within the body . These effects have not been conclusively demonstrated in scientific studies .

Molecular Mechanism

It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, no measurable effects of 5-Methyl-7-methoxyisoflavone were observed in athletic performance or in levels of testosterone and cortisol over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently insufficient evidence to describe how the effects of 5-Methyl-7-methoxyisoflavone vary with different dosages in animal models .

Metabolic Pathways

5-Methyl-7-methoxyisoflavone can undergo phase I biotransformation reactions, including O-demethylation and hydroxylation . These reactions can lead to the formation of additional metabolites .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-7-methoxyisoflavone typically involves multiple steps:

Starting Material: The process begins with 3,5-dihydroxy-toluene.

Hoesch Reaction: This reaction yields 2,4-dihydroxy-6-methyldeoxybenzoin.

Cyclization: The intermediate undergoes a cyclization process to form 5-methyl-7-hydroxyisoflavone.

Methoxylation: Finally, the compound is methoxylated using dimethyl carbonate to produce 5-Methyl-7-methoxyisoflavone.

Industrial Production Methods: In industrial settings, the synthesis is optimized for higher yields and purity. The total yield under optimal conditions can reach approximately 47.8% .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methyl-7-methoxyisoflavone undergoes several types of chemical reactions, including:

O-demethylation: Removal of the methoxy group.

Hydroxylation: Addition of hydroxyl groups.

Common Reagents and Conditions:

O-demethylation: Typically involves the use of strong acids or bases.

Hydroxylation: Often carried out using oxidizing agents.

Major Products: The primary products of these reactions include various hydroxylated and demethylated derivatives of 5-Methyl-7-methoxyisoflavone .

Wirkmechanismus

The compound is believed to exert its effects through several mechanisms:

Cortisol Regulation: It helps in controlling cortisol levels, which can reduce muscle breakdown.

Testosterone Production: It may increase testosterone levels, promoting muscle growth.

Molecular Targets: The primary targets include cortisol receptors and pathways involved in protein synthesis.

Vergleich Mit ähnlichen Verbindungen

5-Hydroxy-7-methoxyflavone: Similar in structure but differs in the location of functional groups.

7-Methoxyflavone: Another flavone with similar anabolic properties.

Uniqueness: 5-Methyl-7-methoxyisoflavone is unique due to its specific combination of methoxy and methyl groups, which contribute to its potent anabolic effects without the side effects commonly associated with steroids .

Biologische Aktivität

5-Methyl-7-methoxyisoflavone (5-M7MI) is a naturally occurring isoflavone that has garnered attention for its diverse biological activities, particularly in the realms of neuroprotection, anti-inflammatory effects, and potential applications in treating osteoporosis and cancer. This article consolidates findings from various studies to provide a comprehensive overview of the biological activity of 5-M7MI.

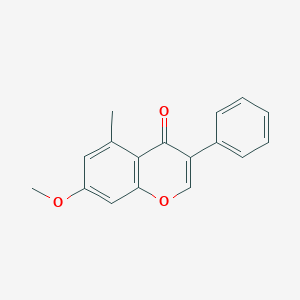

Chemical Structure and Properties

5-Methyl-7-methoxyisoflavone is a derivative of isoflavones, characterized by a methyl group at the 5-position and a methoxy group at the 7-position. Its chemical structure contributes to its unique pharmacological properties, which have been explored in various contexts.

Neuroprotective Effects

One of the most significant areas of research surrounding 5-M7MI is its neuroprotective effects, particularly in the context of demyelinating diseases such as multiple sclerosis. A study screening a library of compounds for their ability to promote oligodendrocyte precursor cell (OPC) differentiation identified 5-M7MI as a potent remyelinating agent. The compound demonstrated significant increases in myelin basic protein (MBP) expression, indicating enhanced myelination in organotypic cultures .

Table 1: Dose-Response Effects of 5-M7MI on MBP Expression

| Concentration (µM) | MBP Expression Level (Relative to Control) |

|---|---|

| 0.01 | No significant effect |

| 0.1 | Moderate increase |

| 1 | High increase |

| 30 | Decreased effect |

The dose-response analysis revealed that while low concentrations (0.1 µM) increased MBP levels, higher concentrations (30 µM) led to a decrease in activity, suggesting a biphasic response that warrants further investigation .

Anti-inflammatory Activity

In addition to its neuroprotective properties, 5-M7MI exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and modulate immune responses, which may be beneficial in conditions characterized by chronic inflammation . This activity is particularly relevant for conditions like osteoporosis and cardiovascular diseases, where inflammation plays a critical role.

Osteoporosis Prevention

Research indicates that 5-M7MI can enhance bone mineral density and prevent bone loss. It has been suggested that this compound may facilitate calcium retention and improve metabolic processes related to bone health. In animal studies, it was observed that supplementation with 5-M7MI could mitigate age-related bone density loss .

Eigenschaften

IUPAC Name |

7-methoxy-5-methyl-3-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-11-8-13(19-2)9-15-16(11)17(18)14(10-20-15)12-6-4-3-5-7-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOUYULOZZRTFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Record name | 5-Methyl-7-methoxyisoflavone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/5-Methyl-7-methoxyisoflavone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201002754 | |

| Record name | 5-Methyl-7-methoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201002754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82517-12-2 | |

| Record name | 5-Methyl-7-methoxyisoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82517-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyvone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082517122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-7-methoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201002754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1-Benzopyran-4-one, 7-methoxy-5-methyl-3-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHW23TRU3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 5-methyl-7-methoxyisoflavone in treating neurological diseases?

A1: Research suggests that 5-methyl-7-methoxyisoflavone exhibits promising remyelinating properties, potentially beneficial for treating demyelinating diseases like multiple sclerosis (MS) []. A drug screening platform identified it as a potential therapeutic agent for MS, demonstrating activity in promoting remyelination, a crucial process for restoring neuronal function following damage [].

Q2: How does 5-methyl-7-methoxyisoflavone impact oxidative stress in the context of neurological disorders?

A2: While 5-methyl-7-methoxyisoflavone is recognized as an antioxidant, its remyelinating activity may stem from mechanisms beyond its antioxidant effects []. Studies using structure-activity relationship analysis revealed "off-target" sites responsible for its remyelinating action, independent of its antioxidant properties []. This suggests a multifaceted mode of action.

Q3: Can 5-methyl-7-methoxyisoflavone interfere with drug tests?

A3: Yes, 5-methyl-7-methoxyisoflavone has been shown to potentially cause false positive results in urinary cannabinoid screening tests []. This cross-reactivity with the antibody-based screening test was observed and investigated, highlighting the importance of considering potential interferences from dietary supplements during drug testing [].

Q4: Are there any studies exploring the use of 5-methyl-7-methoxyisoflavone in material science?

A4: Yes, research has investigated the use of 5-methyl-7-methoxyisoflavone in material science applications. One study explored its use as a modifying agent in the sol-gel synthesis of Zn1−xMnxO thin films []. This suggests potential for the compound in developing novel materials, although further research is needed.

Q5: What analytical techniques are used to detect and quantify 5-methyl-7-methoxyisoflavone in biological samples?

A5: Various analytical techniques are employed for detecting and quantifying 5-methyl-7-methoxyisoflavone in biological samples, particularly urine []. These include:

- High-performance liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) []: This technique is used to separate, identify, and quantify the compound and its metabolites in the sample.

- Gas chromatography coupled with mass spectrometry (GC/MS) []: Following derivatization processes like acetylation and silylation, GC/MS enables separation and detection of the compound based on its volatility and mass-to-charge ratio.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.